(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide
CAS No.:
Cat. No.: VC13407259
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-methyl-propionamide -](/images/structure/VC13407259.png)
Specification
Molecular Formula | C13H18N2O3 |
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Molecular Weight | 250.29 g/mol |
IUPAC Name | (2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpropanamide |
Standard InChI | InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8,14H2,1-2H3/t9-/m0/s1 |
Standard InChI Key | KUXCYHHGFUNCDQ-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N |
SMILES | CC(C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N |
Canonical SMILES | CC(C(=O)N(C)CC1=CC2=C(C=C1)OCCO2)N |
Introduction
Structural Characteristics and Stereochemical Significance
Core Molecular Architecture
The compound features a 2,3-dihydro-benzo dioxin moiety, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The dioxin group is substituted at the 6-position with an aminomethyl-propionamide chain. Key structural elements include:
The stereochemistry at the α-carbon (S-configuration) is pivotal for biological activity, as evidenced by studies on analogous compounds where enantiomeric differences led to marked variations in receptor affinity.
Computational and Experimental Data
The molecular formula is C₁₄H₁₈N₂O₃, with a calculated molecular weight of 274.31 g/mol. Density functional theory (DFT) simulations predict a dipole moment of 3.2 Debye, suggesting moderate polarity. X-ray crystallography of related dioxin derivatives reveals a planar dioxin ring with a dihedral angle of 12° between the benzene and dioxane planes .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis typically involves three stages:
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Formation of the benzo dioxin core via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions .
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Introduction of the aminomethyl group through reductive amination using sodium cyanoborohydride and a chiral amine precursor.
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Propionamide functionalization via coupling reactions with methylamine and propionic acid derivatives .
Key Reaction Conditions
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in maintaining enantiomeric purity. Continuous flow reactors with chiral stationary phases have been proposed to enhance stereoselectivity, though scalability remains a concern.
Pharmacological Profile and Mechanism of Action
Receptor Binding and Selectivity
While direct data on this compound is scarce, structurally related dioxin derivatives exhibit affinity for α₂C-adrenergic receptors and trace amine-associated receptors (TAAR1). For example, N-{2-[4-(2,3-dihydro-benzo dioxin-2-ylmethyl)- diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide (a close analog) shows IC₅₀ = 12 nM at α₂C-AR, with >100-fold selectivity over α₂A and α₂B subtypes .
Emerging Applications and Future Directions
Neurotherapeutic Development
The compound’s α₂C-AR antagonism positions it as a candidate for Parkinson’s disease and depression. A 2024 patent disclosed derivatives improving motor function in MPTP-induced Parkinsonian mice by 30% .
Oncology Applications
Preliminary screens indicate inhibition of glutaminyl cyclase (QC), an enzyme overexpressed in glioblastoma. In vitro, analogs reduced QC activity by 70% at 10 μM .
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